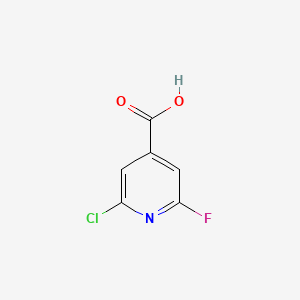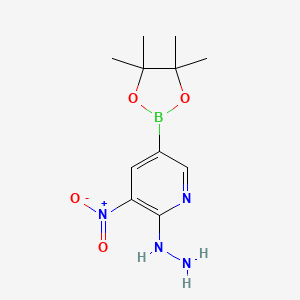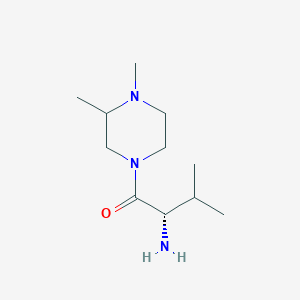
2-Chloro-6-fluoroisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoroisonicotinic acid is an organic compound with the molecular formula C6H3ClFNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoroisonicotinic acid typically involves the halogenation of isonicotinic acid derivatives. One common method includes the chlorination and fluorination of isonicotinic acid under controlled conditions. The reaction is usually carried out in the presence of suitable catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-fluoroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-Chloroisonicotinic acid
- 6-Fluoroisonicotinic acid
- 2-Fluoroisonicotinic acid
- 6-Chloroisonicotinic acid
Comparison: Compared to its analogs, 2-Chloro-6-fluoroisonicotinic acid exhibits unique properties due to the combined presence of chlorine and fluorine atoms. This dual substitution enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1211521-09-3 |
|---|---|
Molecular Formula |
C6H3ClFNO2 |
Molecular Weight |
175.54 g/mol |
IUPAC Name |
2-chloro-6-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) |
InChI Key |
UPGHQORRENMAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}imidazolidine-2,4-dione](/img/structure/B11753676.png)



![(2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid](/img/structure/B11753700.png)
![[2-(Benzyloxy)ethyl]phosphonic acid](/img/structure/B11753707.png)





![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11753736.png)
![(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11753739.png)
